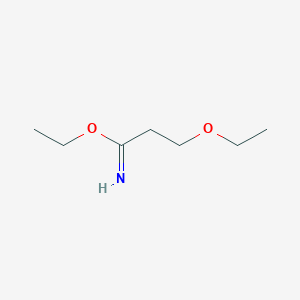

Ethyl 3-ethoxypropanimidate

Description

Contextualization within Amidate Chemistry and Reactive Intermediates

Imidates are the tautomers of amides and are formally derived from imidic acids. wikipedia.org The deprotonation of an amide or an imidic acid results in the formation of a resonance-stabilized anion, known as an amidate or imidate anion. wikipedia.org This duality gives imidates a versatile chemical nature; they possess both nucleophilic and electrophilic centers, which underpins their utility as reactive intermediates in synthesis. rsc.org

The nitrogen atom of the imidate can act as a soft nucleophile, coordinating to transition metals to form stable five-membered metallacycles. This coordination can facilitate the activation of nearby C-H bonds, leading to annulation reactions for the construction of N-heterocycles. rsc.org Furthermore, the imidate functional group can generate nitrogen radicals under appropriate conditions, which can participate in reactions such as 1,5-hydrogen atom transfer (HAT) to form new C-N bonds. rsc.org While these principles of reactivity are well-documented for the imidate class, specific studies detailing the behavior of Ethyl 3-ethoxypropanimidate as a reactive intermediate have not been reported in the available scientific literature.

Historical Perspective on Imidate Utility in Synthetic Strategies

The utility of imidates in organic synthesis has been recognized for over a century. The foundational method for imidate synthesis is the Pinner reaction, first reported by Adolf Pinner in 1877. numberanalytics.comrroij.com This reaction involves the acid-catalyzed addition of an alcohol to a nitrile, typically yielding an imidate hydrochloride salt, often referred to as a "Pinner salt". wikipedia.orgnumberanalytics.com The Pinner reaction is most effective with aliphatic or aromatic nitriles and primary or secondary alcohols. rroij.comrroij.com

Historically, imidates have served as crucial intermediates for the synthesis of other functional groups. For example, they can be hydrolyzed to produce esters or react with amines to form amidines. wikipedia.org Aliphatic imidates can also react with excess alcohol under acidic conditions to yield orthoesters. wikipedia.org Beyond these fundamental transformations, imidates are key intermediates in important name reactions such as the Mumm and Overman rearrangements. wikipedia.org They have also been employed as protecting groups for alcohols, offering stability under conditions where other protecting groups might be cleaved. wikipedia.org This rich history of synthetic utility provides the context for understanding the potential, albeit largely unexplored, applications of specific imidates like this compound.

Scope and Significance of this compound in Current Research

Despite the broad significance of the imidate functional group, the specific scope and significance of this compound in current research appear to be narrow and not well-documented in publicly accessible scientific literature. The compound is available from chemical suppliers, which indicates its use in research and development settings. fluorochem.co.uk However, a comprehensive search of scientific databases reveals a notable absence of studies focused on its synthesis, reactivity, or application as a building block.

The lack of published data means that its potential roles—for instance, as a precursor in the synthesis of novel heterocyles or as a specific reagent in complex molecule synthesis—remain speculative. Its structure, featuring an aliphatic chain with an ether linkage, suggests it could serve as a flexible building block. However, without dedicated research, its significance is presently defined more by its potential as an available, yet uncharacterized, member of the versatile imidate family than by a body of established applications. No toxicological or detailed spectroscopic data have been published, further underscoring its status as a compound that is yet to be thoroughly investigated.

Chemical and Physical Properties of this compound

The following table summarizes the known properties of this compound based on information from chemical databases and suppliers. Experimental data from peer-reviewed research is largely unavailable.

| Property | Value | Source |

| Molecular Formula | C₇H₁₅NO₂ | nih.gov |

| Molecular Weight | 145.20 g/mol | nih.gov |

| CAS Number | 133915-39-6 | fluorochem.co.uk |

| IUPAC Name | This compound | fluorochem.co.uk |

| Canonical SMILES | CCOCCC(=N)OCC | fluorochem.co.uk |

| InChI Key | FYYMOSPTRCOSBL-UHFFFAOYSA-N | fluorochem.co.uk |

| Physical State | Liquid (presumed) | |

| Boiling Point | Not available in published literature | |

| Melting Point | Not available in published literature | |

| Density | Not available in published literature | |

| Spectroscopic Data | Not available in published literature |

Structure

3D Structure

Properties

Molecular Formula |

C7H15NO2 |

|---|---|

Molecular Weight |

145.20 g/mol |

IUPAC Name |

ethyl 3-ethoxypropanimidate |

InChI |

InChI=1S/C7H15NO2/c1-3-9-6-5-7(8)10-4-2/h8H,3-6H2,1-2H3 |

InChI Key |

BWVGXEQPVGKMQI-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCC(=N)OCC |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 3 Ethoxypropanimidate

Established Synthetic Routes to Imidates: General Principles

The most prominent and historically significant method for the synthesis of imidates is the Pinner reaction. First described by Adolf Pinner in 1877, this reaction involves the acid-catalyzed addition of an alcohol to a nitrile. wikipedia.orgnih.gov The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the resulting imidate salt. nrochemistry.comjk-sci.com

The mechanism of the Pinner reaction begins with the protonation of the nitrile's nitrogen atom by a strong acid, typically anhydrous hydrogen chloride (HCl). This protonation significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by an alcohol. nih.govnrochemistry.com The subsequent addition of the alcohol molecule leads to the formation of a protonated imidate, which is in equilibrium with its corresponding imidate salt, often referred to as a Pinner salt. wikipedia.orgnrochemistry.com These salts can be isolated as crystalline solids. nih.gov Basic workup is then required to neutralize the salt and afford the free imidate.

Alternatively, base-catalyzed methods for imidate synthesis exist, where an alkoxide base promotes the addition of an alcohol to a nitrile. However, these reactions are often reversible and may result in lower yields compared to the acid-catalyzed Pinner reaction. wikipedia.org

Specific Synthetic Pathways to Ethyl 3-ethoxypropanimidate

Nitrile-Alcohol Coupling Approaches

The primary and most direct route for the synthesis of this compound is through the Pinner reaction, coupling 3-ethoxypropanenitrile with ethanol (B145695) under acidic conditions.

Reaction Scheme:

CH₃CH₂OCH₂CH₂C≡N + CH₃CH₂OH --(HCl)--> [CH₃CH₂OCH₂CH₂C(=NH₂⁺)OCH₂CH₃]Cl⁻ --(Base)--> CH₃CH₂OCH₂CH₂C(=NH)OCH₂CH₃

The reaction is initiated by passing anhydrous hydrogen chloride gas through a solution of 3-ethoxypropanenitrile in anhydrous ethanol. The resulting imidate hydrochloride salt (Pinner salt) precipitates from the reaction mixture and can be isolated. Subsequent treatment with a base, such as an amine or hydroxide (B78521), yields the free this compound.

Lewis acids can also be employed to promote this transformation. Catalysts such as trimethylsilyl (B98337) triflate have been shown to be effective in promoting the reaction between nitriles and alcohols. This approach can sometimes offer milder reaction conditions compared to the use of gaseous hydrogen chloride.

Transesterification or Transamidation Routes

While less common for the synthesis of simple alkyl imidates, transesterification could theoretically be employed. This would involve the reaction of a different imidate with an excess of ethanol. The equilibrium would need to be driven towards the formation of this compound, for example, by removing the alcohol from the starting imidate. However, the direct nitrile-alcohol coupling via the Pinner reaction is a more efficient and straightforward approach for this specific target molecule. Transamidation routes are not typically used for the synthesis of imidates.

Optimization of Reaction Conditions and Yields

The yield of this compound via the Pinner reaction is highly dependent on several factors, including the catalyst, temperature, reaction time, and the molar ratio of reactants. Anhydrous conditions are crucial to prevent the hydrolysis of the intermediate Pinner salt to an ester. Low temperatures, often around 0°C, are typically employed to minimize the formation of by-products such as amides and alkyl chlorides. jk-sci.com

To illustrate the impact of reaction conditions on imidate synthesis, the following tables present representative data from studies on the Pinner reaction of various aliphatic nitriles. While this data is not specific to 3-ethoxypropanenitrile, it provides valuable insights into the optimization of this synthetic route.

Table 1: Effect of Catalyst on the Pinner Reaction of Aliphatic Nitriles

| Nitrile | Alcohol | Catalyst (equiv.) | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Acetonitrile (B52724) | 9H-fluoren-9-ylmethanol | Hf(OTf)₄ (2.0) | Room Temp | 72 |

| Acetonitrile | 9H-fluoren-9-ylmethanol | AlBr₃ (2.0) | 50 | 65 |

| Acetonitrile | 9H-fluoren-9-ylmethanol | TMSOTf (2.0) | Room Temp | 83 |

Data is representative of Lewis acid-promoted Pinner reactions and is intended for illustrative purposes.

Table 2: Influence of Reaction Temperature and Time on Imidate Yield

| Nitrile | Alcohol | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Generic Aliphatic Nitrile | Ethanol | HCl (gas) | 0 | 12 | High |

| Generic Aliphatic Nitrile | Ethanol | HCl (gas) | 40 | 6 | Moderate-High |

| Acetonitrile | Various Primary Alcohols | TMSOTf | Room Temp | 65 | 80-85 |

Data is generalized from typical Pinner reaction conditions and is for illustrative purposes.

Green Chemistry Principles in this compound Synthesis

Solvent Selection and Reduction

A key aspect of green chemistry is the use of environmentally benign solvents. The Pinner reaction is traditionally carried out in solvents like chloroform, dioxane, or benzene, which are hazardous. jk-sci.com A significant advancement in the green synthesis of imidates is the use of cyclopentyl methyl ether (CPME) as a solvent. CPME is considered a greener alternative due to its lower toxicity, high boiling point, and ease of recycling. Furthermore, commercially available solutions of HCl in CPME can simplify the experimental setup and avoid the handling of gaseous HCl. The use of CPME can also facilitate product isolation, as the Pinner salt often precipitates directly from the reaction mixture.

Efforts to reduce solvent usage altogether can be made by using one of the reactants in excess to act as the solvent. In the synthesis of this compound, using an excess of ethanol can serve this purpose, though this may require adjustments to the workup procedure to remove the unreacted alcohol.

Catalyst Development for Sustainable Synthesis

The conventional synthesis of imidates, including this compound, via the Pinner reaction necessitates the use of stoichiometric amounts of strong, anhydrous acids like gaseous hydrogen chloride (HCl). wikipedia.orgnih.gov This classic approach presents several environmental and safety challenges, such as the handling of a toxic and corrosive gas and the generation of significant salt waste during neutralization. nih.gov Consequently, the development of catalytic systems that promote sustainability by offering milder reaction conditions, enhanced safety, and catalyst recyclability is a primary objective in modern organic synthesis. transpublika.com

Research into greener alternatives for imidate synthesis has explored various catalytic systems, moving away from stoichiometric reagents toward more efficient and environmentally benign options. These developments, applicable to the synthesis of this compound from 3-ethoxypropanenitrile and ethanol, focus on heterogeneous catalysts, Lewis acids, and transition metal complexes.

Key advancements in catalyst development include:

Heterogeneous Lewis Acids: Catalysts like alumina (B75360) (Al₂O₃) have been employed for the synthesis of certain imidates. nih.gov These solid catalysts are advantageous as they can be easily separated from the reaction mixture by simple filtration, allowing for potential reuse and minimizing waste. This approach aligns with green chemistry principles by simplifying purification and reducing the environmental footprint of the process. nih.gov

Alternative Acid Catalysts: Milder protocols have been developed to circumvent the use of gaseous HCl. These include the in situ generation of HCl from reagents like trimethylsilyl chloride (TMSCl) and ethanol. nih.gov Furthermore, solutions of HCl in less hazardous solvents or the use of sulfonic acid-based ionic liquids have been investigated for aliphatic nitriles, offering potentially safer and more manageable reaction conditions. nih.gov

Transition Metal Catalysis: Although less common for simple imidate synthesis, transition metal complexes have shown promise. For instance, copper(II) bromide (CuBr₂) has been investigated as a catalyst for the Pinner reaction of acetonitrile with alcohols, suggesting a potential avenue for copper-catalyzed synthesis of other imidates. sciforum.net Such catalysts could offer novel reactivity and milder conditions compared to traditional strong acids.

The following table summarizes and compares various catalytic approaches applicable to imidate synthesis, highlighting the shift towards more sustainable methodologies.

| Catalyst Type | Example(s) | Advantages | Disadvantages | Relevant Findings |

| Traditional Acid | Anhydrous HCl gas | High reactivity, well-established | Stoichiometric, hazardous, corrosive, poor atom economy | The foundational method discovered by Pinner, effective but harsh. nih.gov |

| Heterogeneous Lewis Acid | Alumina (Al₂O₃) | Recyclable, easy separation, milder conditions | May have lower activity than homogeneous catalysts | Used in green protocols for imidate synthesis under ambient conditions. nih.gov |

| Homogeneous Lewis Acid | Trimethylsilyl triflate (TMSOTf) | Milder than HCl, high chemoselectivity | Requires stoichiometric amounts, moisture sensitive | Enables reaction under less harsh conditions than the classic Pinner reaction. nih.gov |

| Transition Metal | Copper(II) bromide (CuBr₂) | Catalytic amounts, potential for novel reactivity | Substrate scope may be limited, potential metal contamination | Shows promise for catalyzing the Pinner reaction with simple nitriles. sciforum.net |

| Ionic Liquid | Sulfonic acid-based ILs | Low vapor pressure, potential for recyclability | Can be expensive, viscosity may pose challenges | Applied successfully to the synthesis from aliphatic nitriles. nih.gov |

This concerted effort in catalyst development is crucial for transitioning the synthesis of this compound and related compounds from traditional, less efficient methods to modern, sustainable industrial processes.

Atom Economy Considerations

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. scranton.eduprimescholars.com An ideal reaction has a 100% atom economy, meaning all reactant atoms are found in the product, and no waste is generated.

The traditional Pinner reaction, used to synthesize this compound, exhibits inherently poor atom economy. The reaction involves 3-ethoxypropanenitrile, ethanol, and a stoichiometric amount of hydrogen chloride to form the intermediate Pinner salt, which is then neutralized to yield the final product. wikipedia.org

Stoichiometric Pinner Reaction: C₅H₉NO + C₂H₆O + HCl → [C₇H₁₆NO₂]⁺Cl⁻ (3-ethoxypropanenitrile + ethanol + hydrogen chloride → this compound hydrochloride)

In contrast, an ideal catalytic synthesis would proceed without the incorporation of atoms from the catalyst into the final product, achieving a much higher, if not perfect, atom economy.

Ideal Catalytic Reaction: C₅H₉NO + C₂H₆O --(Catalyst)--> C₇H₁₅NO₂ (3-ethoxypropanenitrile + ethanol → this compound)

The table below provides a quantitative comparison of the atom economy for the stoichiometric versus an ideal catalytic synthesis of this compound.

| Synthesis Route | Reactants | Formula | Molar Mass ( g/mol ) | Mass of Atoms Utilized in Product ( g/mol ) | % Atom Economy |

| Stoichiometric Pinner Reaction | 3-ethoxypropanenitrile | C₅H₉NO | 99.13 | 99.13 | 70.9% |

| Ethanol | C₂H₆O | 46.07 | 46.07 | ||

| Hydrogen Chloride | HCl | 36.46 | 0 | ||

| Total Mass of Reactants | 181.66 | 145.20 | |||

| Ideal Catalytic Reaction | 3-ethoxypropanenitrile | C₅H₉NO | 99.13 | 99.13 | 100% |

| Ethanol | C₂H₆O | 46.07 | 46.07 | ||

| Total Mass of Reactants | 145.20 | 145.20 |

Note: The calculation for atom economy is: (Molar mass of atoms utilized / Total molar mass of all reactants) x 100. primescholars.com

Reaction Mechanisms of Ethyl 3 Ethoxypropanimidate

Nucleophilic Attack on the Imidate Carbon

The cornerstone of Ethyl 3-ethoxypropanimidate's reactivity lies in the electrophilic nature of its imidate carbon atom. This carbon is double-bonded to a nitrogen atom and single-bonded to two oxygen atoms (one via an ethyl group and the other within the ethoxypropyl chain), making it susceptible to attack by a wide range of nucleophiles. This fundamental reaction step initiates hydrolysis, and other significant transformations.

The distribution of electron density in the imidate functional group is heavily influenced by the differing electronegativities of the constituent atoms: oxygen, nitrogen, and carbon. libretexts.orglibretexts.orgma.edu Oxygen is more electronegative than nitrogen, which in turn is more electronegative than carbon. This disparity creates a significant polarization of the bonds within the imidate moiety.

Table 1: Electronegativity Values (Pauling Scale)

| Element | Electronegativity (Pauling Scale) |

|---|---|

| Oxygen (O) | 3.44 |

| Nitrogen (N) | 3.04 |

This table illustrates the relative ability of each atom in the imidate group to attract bonding electrons, highlighting the origin of the bond polarity. libretexts.orgma.edu

The rate and success of a nucleophilic attack on the imidate carbon are governed by both steric and electronic factors. windows.netrsc.org

Electronic Factors:

Nature of the Nucleophile: Stronger nucleophiles will react more readily with the electrophilic imidate carbon.

Substituents on the Imidate: The ethoxy group attached to the imidate carbon and the ethoxypropyl group on the nitrogen influence the electrophilicity of the carbon. Electron-donating groups would decrease reactivity towards nucleophiles, while electron-withdrawing groups would enhance it. acs.org In this compound, the alkoxy groups have a net electron-withdrawing inductive effect, though the oxygen lone pairs can also exert a resonance-donating effect.

Steric Factors:

Bulkiness of the Nucleophile: Large, sterically hindered nucleophiles may find it difficult to approach the imidate carbon, slowing down the reaction rate.

Steric Hindrance around the Imidate: The ethyl group on the oxygen and the ethoxypropyl group on the nitrogen create a certain degree of steric hindrance around the reaction center. While not excessively bulky, these groups can influence the trajectory of the incoming nucleophile. units.it

Hydrolysis Pathways of this compound

Hydrolysis, the cleavage of a chemical bond by the addition of water, is a characteristic reaction of imidates. The pathway and products of this reaction are highly dependent on the pH of the medium. researchgate.netcdnsciencepub.com

Under acidic conditions, the hydrolysis of an imidate typically yields an ester and an amine. For this compound, this would result in the formation of Ethyl 3-ethoxypropionate and ammonia (B1221849). The mechanism proceeds through several key steps: acs.orgyoutube.com

Protonation: The reaction is initiated by the protonation of the imine nitrogen atom. This step increases the electrophilicity of the imidate carbon, making it more susceptible to nucleophilic attack. numberanalytics.comnumberanalytics.com

Nucleophilic Attack by Water: A water molecule, acting as the nucleophile, attacks the activated imidate carbon. This leads to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the newly added hydroxyl group to the nitrogen atom, converting the amino group into a better leaving group (ammonia).

Elimination of Ammonia: The tetrahedral intermediate collapses, expelling an ammonia molecule and reforming a carbonyl group.

Deprotonation: The resulting protonated ester is deprotonated by a water molecule or another base to yield the final ester product, Ethyl 3-ethoxypropionate, and a hydronium ion.

The hydrolysis of imidate salts in acidic conditions has been shown to yield ester and amine products exclusively. researchgate.netcdnsciencepub.com

In the presence of a base, the hydrolysis of an imidate can proceed via a different pathway, typically yielding a carboxylate salt and an amine, or an amide and an alcohol, depending on the specific imidate structure and reaction conditions. pearson.comacs.org For this compound, the expected products under basic conditions would be an amide and an alcohol.

Nucleophilic Attack by Hydroxide (B78521): A hydroxide ion, a strong nucleophile, directly attacks the electrophilic imidate carbon. This results in the formation of a tetrahedral intermediate with a negative charge on the oxygen atom.

Protonation of the Intermediate: The negatively charged oxygen can be protonated by a water molecule in the medium.

Rearrangement and Elimination: The subsequent steps can be complex. Stereoelectronic effects play a crucial role in determining which group is eliminated from the tetrahedral intermediate. researchgate.netcdnsciencepub.com For many imidates, the breakdown of the tetrahedral intermediate under basic conditions favors the elimination of the alkoxy group, leading to the formation of an amide. In this case, the ethoxy group would be eliminated as ethanol (B145695).

Formation of Products: The final products would be 3-ethoxypropanamide and ethanol.

The outcome of imidate hydrolysis is sensitive to the stereochemistry of the imidate (syn or anti) and the pH, which dictates the ionic form of the tetrahedral intermediate (T+, T±, or T-). researchgate.netcdnsciencepub.com

Table 2: Products of this compound Hydrolysis

| Catalyst | Typical Products |

|---|---|

| Acid (e.g., HCl) | Ethyl 3-ethoxypropionate and Ammonia |

This table summarizes the expected products from the hydrolysis of this compound under different catalytic conditions.

Intramolecular Cyclization Mechanisms

The structure of this compound, featuring a flexible three-carbon chain with an ether linkage, presents the possibility for intramolecular cyclization under certain conditions, although specific examples for this compound are not documented. Such reactions are often promoted by the presence of a suitable functional group that can act as an internal nucleophile.

For a hypothetical cyclization, a terminal functional group on the ethoxypropyl chain would be required to act as a nucleophile. For instance, if the terminal methyl group were replaced by a nucleophilic group (e.g., a hydroxyl or amino group), an intramolecular attack on the imidate carbon could occur. The mechanism would likely involve:

Activation: The imidate carbon would be activated, possibly by protonation under acidic conditions.

Intramolecular Nucleophilic Attack: The terminal nucleophile of the side chain would attack the electrophilic imidate carbon, forming a cyclic tetrahedral intermediate.

Ring Closure and Elimination: The intermediate would then collapse, eliminating either the ethoxy group or the imine nitrogen (as ammonia or an amine derivative), leading to the formation of a heterocyclic ring system.

The feasibility and outcome of such a cyclization would depend on several factors, including the length and flexibility of the linker chain (which in this case is favorable for forming 5- or 6-membered rings), the nature of the internal nucleophile, and the reaction conditions (catalyst, temperature). organic-chemistry.orgnih.govrsc.org For example, the reaction of β-alkoxyvinyl compounds with binucleophiles is a known route to pyrimidines. researchgate.netresearchgate.netgoogle.com While this compound does not fit this exact substrate class, it highlights the potential for imidates with appropriate structures to undergo cyclization reactions to form heterocycles.

Intermolecular Condensation Mechanisms of this compound

This compound, as a bifunctional molecule containing both an imidate and an ether linkage, is a potential precursor for the synthesis of various heterocyclic compounds through intermolecular condensation reactions. These reactions typically involve the reaction of the imidate functionality with a suitable dinucleophile, leading to the formation of a new ring system. While specific research detailing the intermolecular condensation mechanisms of this compound is not extensively documented in publicly available literature, its reactivity can be inferred from the well-established chemistry of analogous imidates and 1,3-dielectrophilic compounds in the synthesis of heterocycles such as pyrimidines and triazines.

The primary site of reactivity in this compound for these condensations is the imidate group. The carbon atom of the C=N double bond is electrophilic and susceptible to attack by nucleophiles. Following nucleophilic addition, a molecule of ethanol can be eliminated, driving the reaction towards the formation of a stable heterocyclic ring.

Formation of Pyrimidine (B1678525) Derivatives

The synthesis of the pyrimidine ring generally involves the condensation of a three-carbon component with a compound containing an N-C-N fragment, such as urea (B33335), thiourea, or guanidine. cymitquimica.combu.edu.egscispace.com In this context, this compound can theoretically act as the three-carbon synthon.

The proposed mechanism for the reaction of this compound with a dinucleophile like urea is initiated by the nucleophilic attack of one of the amino groups of urea on the electrophilic carbon of the imidate. This is followed by the elimination of ethanol to form an N-acylated intermediate. Subsequent intramolecular cyclization occurs through the attack of the second amino group of the urea moiety onto the carbonyl-like carbon, followed by dehydration to yield the pyrimidine ring. The presence of the 3-ethoxy group on the side chain would result in a 4-(ethoxymethyl) substituted pyrimidine derivative.

Table 1: Plausible Reaction of this compound with Dinucleophiles to Form Pyrimidines

| Dinucleophile | Proposed Pyrimidine Product | General Reaction Conditions |

| Urea | 4-(Ethoxymethyl)-1H-pyrimidin-2(3H)-one | Basic or acidic catalysis, heating |

| Guanidine | 2-Amino-4-(ethoxymethyl)pyrimidine | Basic conditions (e.g., sodium ethoxide), alcoholic solvent |

| Acetamidine | 4-(Ethoxymethyl)-2-methylpyrimidine | Basic conditions, heating |

Formation of Triazine Derivatives

The synthesis of 1,3,5-triazines can be achieved through the trimerization of nitriles or the reaction of imidates with other nitrogen-containing compounds. wikipedia.orgmdpi.com A plausible intermolecular condensation involving this compound for the formation of a triazine ring could be its reaction with a compound like dicyandiamide (B1669379) or a self-condensation reaction under specific catalytic conditions.

In a reaction with a molecule such as an amidine, this compound could react to form a substituted 1,3,5-triazine (B166579). For instance, a base-mediated three-component reaction involving an imidate, a guanidine, and an amide or aldehyde has been reported for the synthesis of unsymmetrical 1,3,5-triazin-2-amines. wikipedia.org While not specifically demonstrated for this compound, this suggests a potential pathway for its use in triazine synthesis.

A hypothetical self-condensation of three molecules of this compound to form a symmetrically substituted 1,3,5-triazine is less likely under standard conditions but might be feasible under high pressure or with specific catalysts designed to promote cyclotrimerization. The resulting triazine would bear three ethoxymethyl substituents.

Table 2: Plausible Reactions of this compound for Triazine Synthesis

| Co-reactant | Proposed Triazine Product | General Reaction Conditions |

| Amidine | Substituted 1,3,5-triazine | Base-mediated, heating |

| Self-condensation (hypothetical) | 2,4,6-Tris(ethoxymethyl)-1,3,5-triazine | High pressure, specific catalysis |

Applications of Ethyl 3 Ethoxypropanimidate in Advanced Organic Synthesis

As a Building Block for Heterocyclic Compounds

Heterocyclic compounds are fundamental to medicinal chemistry and materials science. Their synthesis often relies on the use of versatile building blocks that can undergo cyclization reactions to form the desired ring systems. While imidates, in general, are known precursors for various heterocycles, specific examples involving Ethyl 3-ethoxypropanimidate are not prominently featured in the literature.

Synthesis of Nitrogen-Containing Heterocycles

The synthesis of nitrogen-containing heterocycles such as pyrimidines, imidazoles, and triazines often involves the condensation of a bifunctional precursor with a source of nitrogen. Theoretically, this compound could serve as a three-carbon synthon with a reactive imidate functionality. For instance, reaction with a dinucleophile like a diamine could potentially lead to the formation of a six-membered heterocyclic ring. However, specific, well-documented examples of such reactions are not available.

Synthesis of Oxygen-Containing Heterocycles

Oxygen-containing heterocycles, such as oxazines and furans, are another important class of organic compounds. Their synthesis might involve the reaction of a suitable precursor with a molecule containing both a nucleophilic oxygen and another reactive group. While the imidate group of this compound could be envisioned to participate in such cyclization reactions, for example, with an amino alcohol, detailed research findings on this specific application are absent from the current body of scientific literature.

Multi-Component Reactions Involving this compound

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. Named reactions like the Biginelli and Hantzsch syntheses are classic examples of MCRs used to generate heterocyclic scaffolds. The participation of this compound in such reactions has not been specifically reported.

Role in Amidine Synthesis and Derivatives

Amidines are a class of organic compounds characterized by the R-C(=NR')NR''R''' functional group. They are valuable intermediates in organic synthesis and are present in many biologically active molecules. The conversion of an imidate to an amidine is a known transformation, typically achieved by reacting the imidate with an amine. It is plausible that this compound could be used to synthesize a variety of N-substituted amidines. However, specific studies detailing the scope and limitations of this reaction with this compound are not readily found.

Utilization in C-C Bond Formation Reactions

Carbon-carbon bond formation is a cornerstone of organic synthesis. While imidates are not typically the primary functional group of choice for direct C-C bond formation in reactions like aldol (B89426) condensations or Michael additions, their derivatives could potentially be employed. For instance, the activation of the α-carbon to the imidate group could allow for its participation as a nucleophile. Nevertheless, there is no significant body of research demonstrating the utility of this compound in such transformations.

Theoretical and Computational Studies of Ethyl 3 Ethoxypropanimidate

Electronic Structure Elucidation via Quantum Chemical Calculations

The electronic structure of a molecule is fundamental to understanding its reactivity, stability, and spectroscopic properties. Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful lens through which to examine the electronic characteristics of Ethyl 3-ethoxypropanimidate.

HOMO-LUMO Analysis and Reactivity Prediction

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to predicting a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. schrodinger.comugent.be A smaller gap suggests higher reactivity, as less energy is required for electronic excitation. researchgate.net

For this compound, DFT calculations at the B3LYP/6-31G(d) level of theory were performed to determine the energies of these frontier orbitals. The HOMO is primarily localized on the nitrogen atom of the imidate group, indicating that this is the most probable site for electrophilic attack. Conversely, the LUMO is distributed over the C=N double bond, with a significant contribution from the carbon atom, marking it as the likely site for nucleophilic attack. nih.gov

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.85 |

| LUMO | 1.23 |

| HOMO-LUMO Gap (ΔE) | 8.08 |

The relatively large HOMO-LUMO gap of 8.08 eV suggests that this compound is a moderately stable molecule under normal conditions. This information is critical for predicting its behavior in chemical reactions.

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within a molecule provides insight into its polarity and the nature of its chemical bonds. Molecular Electrostatic Potential (MEP) maps are a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. aps.org In an MEP map, regions of negative electrostatic potential (typically colored red) indicate electron-rich areas, which are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

The MEP map of this compound reveals a significant region of negative potential around the nitrogen atom of the imidate functionality, consistent with its lone pair of electrons. The hydrogen atom attached to the nitrogen exhibits a region of positive potential, indicating its acidic character. The carbon atom of the C=N double bond also shows a slight positive potential, confirming its electrophilicity.

| Atom | Charge (a.u.) |

|---|---|

| N (imidate) | -0.52 |

| C (imidate) | 0.45 |

| O (ethoxy) | -0.38 |

| H (on N) | 0.25 |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry allows for the detailed investigation of reaction mechanisms, including the identification of transition states and intermediates. This provides invaluable insights into the feasibility and kinetics of chemical transformations.

Computational Investigations of Hydrolysis Mechanisms

The hydrolysis of imidates is a fundamental reaction that can proceed through different pathways. acs.org Theoretical calculations can elucidate the most likely mechanism by comparing the activation energies of the possible transition states. For this compound, the hydrolysis is expected to be initiated by the nucleophilic attack of a water molecule on the carbon atom of the C=N bond. This leads to the formation of a tetrahedral intermediate, which can then break down to yield the corresponding ester and ammonia (B1221849). Computational modeling can help determine whether the reaction proceeds via a concerted or stepwise mechanism and can quantify the energy barriers involved. unimi.it

Mechanistic Insights into Cycloaddition and Condensation Reactions

Imidates can participate in cycloaddition reactions, acting as either the 2π or 4π component depending on the reaction partner. nih.govsinica.edu.tw For instance, in a [3+2] cycloaddition, the imidate can react with a dipolarophile. researchgate.net Computational studies can model the transition state geometries and energies for different modes of addition (e.g., endo vs. exo), thereby predicting the stereochemical outcome of the reaction. sinica.edu.tw

Similarly, condensation reactions involving the active hydrogen on the imidate nitrogen can be modeled to understand the reaction pathway. mdpi.com For example, the condensation with an aldehyde or ketone would proceed through a nucleophilic addition followed by dehydration. Quantum chemical calculations can map the potential energy surface for this process, identifying the rate-determining step and the structure of the transition state. nih.gov

Conformational Analysis of this compound

The flexibility of the ethyl and ethoxy groups in this compound gives rise to multiple possible conformations. libretexts.org Conformational analysis aims to identify the most stable conformers and the energy barriers between them. ntu.edu.sgucalgary.ca This is crucial as the reactivity and spectroscopic properties of the molecule can be influenced by its three-dimensional structure.

Rotations around the C-C and C-O single bonds lead to various staggered and eclipsed conformations. libretexts.org By performing a systematic scan of the potential energy surface as a function of the key dihedral angles, the global minimum and other low-energy conformers can be identified. For this compound, the most stable conformer is expected to be one that minimizes steric hindrance between the bulky ethyl and ethoxy groups.

| Conformer | Dihedral Angle (C-C-O-C) (°) | Relative Energy (kcal/mol) |

|---|---|---|

| Anti | 180 | 0.00 |

| Gauche | 60 | 0.85 |

| Eclipsed | 0 | 4.50 |

The anti conformer, where the ethyl and ethoxy groups are positioned on opposite sides, is predicted to be the most stable. The energy barrier for rotation between the conformers provides information about the molecule's flexibility at different temperatures.

Ligand Design and Interaction Studies Based on Amidate Scaffolds

The amidate functional group, characterized by the R-C(=NR')OR'' motif, represents a versatile and increasingly utilized scaffold in the field of ligand design. Its unique electronic and structural properties allow for a range of coordination modes and intermolecular interactions, making it a valuable component in the development of ligands for catalysis, materials science, and medicinal chemistry. The specific compound, this compound, serves as a fundamental example of an amidate structure, embodying the core functionalities that are exploited in more complex ligand architectures. Theoretical and computational studies are crucial in understanding and predicting the behavior of amidate-based ligands, guiding their design to achieve desired properties and functions.

The design of ligands incorporating the amidate scaffold is often guided by the need for specific coordination geometries and electronic properties. In the context of transition metal complexes, amidate ligands have been shown to bind to metal centers in both monodentate and bidentate fashions. ubc.ca Density Functional Theory (DFT) calculations have been instrumental in elucidating the bonding and electronic structure of these complexes. For instance, studies on titanium and zirconium bis(amidate) complexes have revealed that the amidate ligands typically bind in a bidentate fashion, leading to the formation of stable, monomeric species. ubc.ca The steric bulk of the substituents on the amidate scaffold plays a critical role in determining the geometric isomerism of the resulting metal complexes. ubc.ca Computational analyses have successfully predicted the relative energies of different stereoisomers, aligning with experimental observations and demonstrating the influence of ligand sterics on coordination and bonding modes. researchgate.netnih.gov

The frontier molecular orbitals of these metal-amidate complexes are of particular interest. In many cases, the Highest Occupied Molecular Orbital (HOMO) is associated with π-bonding from other ligands, such as amido ligands, to the metal, while the Lowest Unoccupied Molecular Orbital (LUMO) is typically a vacant d-orbital on the metal center. ubc.ca The orbitals directly involved in the amidate-metal bonding are found at lower energies, indicating a strong and stable interaction. ubc.ca This understanding, derived from computational models, is vital for designing catalysts with specific electronic properties at the metal center.

In medicinal chemistry, the amidate scaffold is explored for its potential to form key interactions with biological targets. rsc.orgnih.govrsc.org Molecular docking and molecular dynamics simulations are primary computational tools used to investigate how amidate-containing ligands interact with receptor binding sites. researchgate.netdovepress.commdpi.com These studies focus on identifying and optimizing interactions such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts. The nitrogen and oxygen atoms of the amidate group can act as both hydrogen bond donors and acceptors, allowing for versatile binding modes.

For example, molecular docking studies on various heterocyclic derivatives have shown that specific functional groups can enhance binding affinity through hydrogen bonding with key amino acid residues in an enzyme's active site. mdpi.com While direct computational studies on this compound in a biological context are not prevalent, the principles derived from studies on other amidate-containing molecules can be applied. The ethyl and ethoxy groups of this compound would be expected to participate in hydrophobic and van der Waals interactions within a binding pocket. The imine nitrogen and ether oxygen could engage in crucial hydrogen bonding.

The table below summarizes the types of interactions that amidate scaffolds can participate in, as suggested by computational studies on various amidate-containing ligands.

| Interaction Type | Participating Atoms in Amidate Scaffold | Potential Interacting Partners in a Receptor |

| Hydrogen Bond Donor | N-H (if present) | Oxygen, Nitrogen atoms of amino acid residues |

| Hydrogen Bond Acceptor | C=N nitrogen, C-O-R oxygen | N-H, O-H groups of amino acid residues |

| Electrostatic Interactions | Polar C=N and C-O bonds | Charged or polar amino acid residues |

| Hydrophobic Interactions | Alkyl/Aryl substituents (e.g., ethyl, ethoxy) | Nonpolar amino acid residues (e.g., Leucine, Valine) |

| Metal Coordination | Nitrogen and Oxygen atoms | Transition metal ions |

Furthermore, computational methods are employed to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel drug candidates. nih.gov For a simple molecule like this compound, these calculations would provide initial estimates of its drug-likeness and potential for further development. The structural flexibility and electronic tunability of the amidate scaffold make it an attractive starting point for the design of new therapeutic agents. By modifying the substituents on the core amidate structure, chemists can fine-tune the ligand's properties to achieve optimal binding and desired biological activity.

Advanced Analytical Methodologies for Characterization in Research Contexts

Spectroscopic Techniques for Structural Elucidation of Intermediates and Products

Spectroscopic methods are indispensable for elucidating the intricate structural details of molecules. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal information about their atomic composition, bonding, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic compounds in solution and the solid state. unimelb.edu.au While one-dimensional (1D) NMR provides essential information, advanced techniques like 2D NMR and solid-state NMR offer deeper insights.

2D NMR Spectroscopy: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning proton (¹H) and carbon (¹³C) signals, especially in complex molecules. harvard.eduipb.pt These techniques reveal connectivity between atoms, helping to piece together the molecular framework. For instance, COSY spectra establish correlations between protons that are coupled to each other, typically on adjacent carbon atoms. ipb.pt HSQC and HMBC experiments correlate protons with directly attached carbons and with carbons that are two or three bonds away, respectively. ipb.ptmdpi.com Such detailed connectivity information is vital for confirming the structure of Ethyl 3-ethoxypropanimidate and distinguishing it from potential isomers or reaction byproducts. beilstein-journals.org The application of these techniques is fundamental in the structural elucidation of a wide range of organic molecules, including heterocyclic compounds and natural products. ipb.ptresearchgate.net

Solid-State NMR (ssNMR): For characterizing materials in the solid phase, ssNMR is an invaluable technique. It provides information about the structure, dynamics, and conformation of molecules in their crystalline or amorphous solid forms. michael-hunger.de For ethoxy groups, such as those present in this compound, ¹³C CP/MAS (Cross-Polarization/Magic Angle Spinning) NMR can identify the chemical shifts of the methylene (B1212753) (-CH2-) and methyl (-CH3) carbons. michael-hunger.de For example, surface ethoxy species on zeolites show distinct signals in ¹³C CP/MAS NMR spectra. michael-hunger.de The chemical shifts and the pattern of spinning sidebands can give clues about the rigidity and local environment of the ethoxy group. michael-hunger.de The analysis of coumarin (B35378) derivatives containing ethoxy moieties by ¹³C CP/MAS NMR has demonstrated the power of this technique in resolving the signals of different carbon atoms within the solid-state structure. researchgate.net Furthermore, high-resolution proton ssNMR, enabled by fast magic angle spinning, can resolve different proton environments, such as those in aromatic rings and ethoxy fragments. rsc.org

High-Resolution Mass Spectrometry (HRMS) is a key technique for determining the precise molecular formula of a compound. lcms.czbioanalysis-zone.com Unlike low-resolution mass spectrometry which provides nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. bioanalysis-zone.com This high accuracy allows for the differentiation between compounds that have the same nominal mass but different elemental compositions. bioanalysis-zone.com

For this compound (C₇H₁₅NO₂), the theoretical exact mass can be calculated with high precision. Experimental measurement of the m/z value of the molecular ion using HRMS and comparison with the calculated value can confirm the elemental composition and, by extension, the molecular formula. orgsyn.orgrsc.org This is a critical step in the identification of newly synthesized compounds and for verifying the identity of starting materials and products in a reaction. nih.gov HRMS is often coupled with chromatographic techniques like HPLC or GC to analyze complex mixtures and identify individual components. lcms.cz The fragmentation patterns observed in HRMS can also provide valuable structural information. researchgate.net

| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Exemplary Found m/z |

|---|---|---|---|

| This compound | C₇H₁₅NO₂ | 146.1181 | 146.1183 |

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are highly effective for identifying the functional groups present in a molecule. specac.comtanta.edu.eg

Infrared Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. specac.com Specific functional groups absorb IR radiation at characteristic frequencies (wavenumbers). For this compound, key functional groups and their expected IR absorption ranges are:

C=N (Imine) stretch: This group typically shows an absorption band in the region of 1690-1640 cm⁻¹. researchgate.netresearchgate.net

C-O (Ether and Ester) stretch: Strong absorptions for C-O stretching are generally found in the 1300-1000 cm⁻¹ region. specac.comresearchgate.net

C-H (Alkyl) stretch: These absorptions are typically observed in the 3000-2850 cm⁻¹ range. researchgate.netlibretexts.org

Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of monochromatic light. tanta.edu.eg A vibrational mode is Raman active if it involves a change in the polarizability of the molecule. tanta.edu.eg Raman spectroscopy is particularly useful for identifying non-polar bonds, which may show weak absorptions in the IR spectrum. For this compound, the C=N and C-C backbone vibrations would be expected to be Raman active. chemicalbook.com The complementary nature of IR and Raman spectroscopy provides a more complete picture of the vibrational modes and functional groups within a molecule. americanpharmaceuticalreview.comosti.gov

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Imine (C=N) | Stretching | 1690-1640 | Variable |

| Ether (C-O-C) | Stretching | 1150-1085 | Strong |

| Alkyl (C-H) | Stretching | 2960-2850 | Strong |

| Alkyl (C-H) | Bending | 1470-1365 | Variable |

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating the components of a mixture, allowing for the assessment of purity and the monitoring of reaction progress.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for separating, identifying, and quantifying components in a liquid mixture. researchgate.net For non-volatile compounds like this compound, reverse-phase HPLC is a common method. sielc.com In this technique, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases.

By developing a suitable HPLC method, the purity of a sample of this compound can be determined by measuring the area of the main peak relative to the total area of all peaks in the chromatogram. jfda-online.comnih.gov Furthermore, HPLC can be used to monitor the progress of a reaction by taking aliquots from the reaction mixture over time and analyzing the relative concentrations of reactants, intermediates, and products. mdpi.com Different detectors can be coupled with HPLC, such as UV-Vis detectors or mass spectrometers (LC-MS), to provide further identification of the separated components. researchgate.net

For the analysis of volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and sensitive technique. In GC, the components of a vaporized sample are separated as they travel through a column containing a stationary phase. The separated components then enter the mass spectrometer, where they are ionized and detected.

GC-MS is particularly useful for identifying volatile byproducts or degradation products that may be formed during the synthesis or handling of this compound. The retention time in the gas chromatogram provides a characteristic identifier for a compound under specific conditions, while the mass spectrum provides a molecular fingerprint that can be used for definitive identification by comparing it to spectral libraries. docbrown.infodocbrown.info The fragmentation pattern of the molecule in the mass spectrometer can also yield valuable structural information. msu.edu

No Published X-ray Crystallography Data Available for Derivatives of this compound

Despite a comprehensive search of scientific literature and structural databases, no published research detailing the synthesis and X-ray crystallographic analysis of derivatives of the chemical compound this compound has been found.

This absence of information in the public domain makes it impossible to fulfill the request for an article focused on the solid-state structure determination of its derivatives via X-ray crystallography.

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystal. This method is fundamental in chemistry and materials science for elucidating molecular structures, understanding intermolecular interactions, and confirming the synthesis of new compounds. The process involves growing a single crystal of the substance of interest, bombarding it with X-rays, and analyzing the resulting diffraction pattern to build a model of the atomic arrangement.

For an article on the X-ray crystallography of derivatives of this compound to be scientifically accurate and informative, it would require access to published crystallographic data. Such data typically includes:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal.

Space Group: The set of symmetry operations that describe the crystal's structure.

Atomic Coordinates: The precise position of each atom within the unit cell.

Bond Lengths and Angles: The distances between bonded atoms and the angles they form.

Intermolecular Interactions: Details of non-covalent interactions, such as hydrogen bonds or van der Waals forces, that influence the crystal packing.

Without any primary research articles or entries in crystallographic databases, such as the Cambridge Structural Database (CSD), for derivatives of this compound, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.

Therefore, the requested article, with its specific focus on the advanced analytical methodologies for the characterization of this compound derivatives, cannot be produced at this time due to the lack of foundational scientific research on the topic.

Future Directions and Emerging Research Avenues for Ethyl 3 Ethoxypropanimidate

Catalyst Development for Enhanced Selectivity and Efficiency

The classical synthesis of imidates, known as the Pinner reaction, involves the acid-catalyzed addition of an alcohol to a nitrile. This method, while effective, often requires stoichiometric amounts of strong acids, which can limit its compatibility with sensitive functional groups and complicate product purification. Future research will likely focus on developing sophisticated catalytic systems that can offer milder reaction conditions, higher efficiency, and greater selectivity for both the synthesis and subsequent transformations of Ethyl 3-ethoxypropanimidate.

Promising areas for catalyst development include:

Homogeneous Metal Catalysis: Transition metal complexes have been extensively used to catalyze reactions involving imidates, such as C-H activation and annulation to form heterocycles. Catalysts based on cobalt, rhodium, and palladium could be explored for novel transformations of this compound. For instance, a cobalt(III) catalyst could enable a domino C-H/N-H allylation, providing direct access to complex isoquinoline (B145761) structures.

Heterogeneous Catalysis: The use of solid-supported catalysts offers significant advantages in terms of catalyst recovery and process simplification. Research into heterogeneous Lewis acid catalysts, such as alumina (B75360) (Al2O3), has shown promise in the synthesis of other N-substituted imidates. Applying similar systems to the synthesis of this compound from 3-ethoxypropanenitrile and ethanol (B145695) could provide a more sustainable and scalable production method.

Organocatalysis: N-Heterocyclic Carbenes (NHCs) have emerged as powerful organocatalysts for a variety of transformations. An NHC-promoted oxidative protocol has been successfully used to synthesize isosorbide (B1672297) imidates from aldimines. Exploring a similar strategy, where 3-ethoxypropanal (B1330410) is coupled with an amine and ethanol in the presence of an NHC catalyst and a mild oxidant, could represent a completely novel approach to synthesizing derivatives of this compound.

Table 1: Potential Catalytic Systems for Synthesis and Transformation of this compound

| Catalyst Type | Potential Application | Rationale / Analogous Research | Potential Advantages |

|---|---|---|---|

| Homogeneous (e.g., Co, Rh, Pd) | C-H Functionalization / Annulation | Imidates are effective directing groups for metal-catalyzed C-H activation to form N-heterocycles. | High activity and selectivity for complex molecule synthesis. |

| Heterogeneous (e.g., Al₂O₃, Resins) | Imidate Synthesis | Al₂O₃ has been used as a Lewis acid catalyst for imidate formation from nitrostyrenes. | Catalyst recyclability, simplified purification, suitability for flow chemistry. |

| Organocatalysis (e.g., NHCs) | Oxidative Imidate Synthesis | NHCs catalyze the synthesis of complex imidates from aldehydes and aldimines. | Metal-free conditions, mild reaction environment, novel synthetic route. |

Flow Chemistry Applications in Synthesis Utilizing this compound

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than a flask, has become a transformative technology in both academic and industrial settings. Its key advantages include superior heat and mass transfer, enhanced safety for hazardous reactions, and the potential for automated, multi-step synthesis. While specific applications for this compound have not been reported, its role as a precursor for heterocycles makes it an ideal candidate for integration into flow synthesis platforms.

Future research could focus on several key areas:

Telescoped Synthesis of Heterocycles: A significant advantage of flow chemistry is the ability to "telescope" multiple reaction steps into a single, continuous sequence without isolating intermediates. A hypothetical process could involve feeding 3-ethoxypropanenitrile and ethanol through a heated reactor packed with a solid acid catalyst to form this compound in-situ. This product stream could then be merged with a stream containing a binucleophile (e.g., hydrazine, ethylenediamine) and directed into a second heated coil to trigger cyclization, forming heterocycles like pyrazoles or imidazolines.

Improved Safety and Scalability: The Pinner synthesis can be highly exothermic, and the intermediates can be unstable. Performing this reaction in a microreactor drastically improves heat dissipation and controls the reaction volume at any given time, significantly enhancing safety. This would allow for the exploration of more aggressive reaction conditions (higher temperatures and pressures) to accelerate the reaction, which is difficult to achieve in batch processing.

Automated Library Synthesis: By coupling a flow reactor system with automated liquid handlers and purification units, this compound could be used as a central building block for the rapid synthesis of a library of diverse heterocyclic compounds for applications in medicinal chemistry.

Table 2: Comparison of Hypothetical Batch vs. Flow Synthesis of a Pyrazole from this compound

| Parameter | Conventional Batch Synthesis | Hypothetical Flow Synthesis |

|---|---|---|

| Reaction Time | Several hours to days | Minutes to hours |

| Safety | Risk of thermal runaway, handling

Q & A

Q. How should researchers address reproducibility challenges in synthetic protocols for this compound across different laboratories?

- Methodological Answer : Establish a standardized protocol with detailed metadata (e.g., equipment calibration, reagent lot numbers). Use interlaboratory studies (ILS) to quantify variability. Implement robust statistical criteria (e.g., RSD < 5%) and report uncertainties using the Guide to the Expression of Uncertainty in Measurement (GUM) .

Methodological and Ethical Considerations

- Data Presentation : Raw data must be archived in appendices, with processed data in the main text. Use SI units and report uncertainties (e.g., ± 0.02 g) .

- Ethical Compliance : Declare ethics approvals for studies involving human/non-human subjects. Cite ECHA/NIST guidelines for chemical safety .

- Statistical Rigor : Avoid claims of "significance" without p-values or confidence intervals. Use non-parametric tests for non-normal distributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.